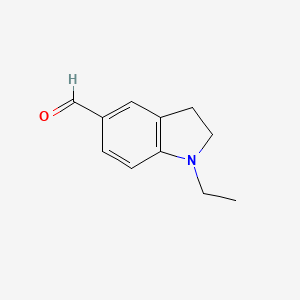

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde

Beschreibung

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde is a substituted indole derivative featuring a partially saturated bicyclic structure. The compound consists of a 2,3-dihydroindole core (a six-membered benzene ring fused with a five-membered saturated pyrrole ring) substituted with an ethyl group at position 1 and a carbaldehyde group at position 3. Its molecular formula is C₁₁H₁₃NO, with an estimated molecular weight of 175.22 g/mol (calculated based on structural analogs) .

The ethyl substituent at position 1 introduces steric and electronic effects that differentiate it from methyl or unsubstituted analogs .

Eigenschaften

IUPAC Name |

1-ethyl-2,3-dihydroindole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-4,7-8H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZLCZBYRRVJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C1C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, starting materials such as 1-ethyl-2,3-dihydro-1H-indole and appropriate aldehyde precursors can be used.

Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes, including cyclization reactions and functional group modifications. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitric acid)

Major Products Formed:

Oxidation: 1-Ethyl-2,3-dihydro-1H-indole-5-carboxylic acid

Reduction: 1-Ethyl-2,3-dihydro-1H-indole-5-methanol

Substitution: Various substituted indole derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde serves as a building block for synthesizing more complex indole derivatives. These derivatives are crucial in developing various chemical reactions and studies. The compound can be utilized in organic synthesis to create new compounds with potential applications in materials science.

Biology

Indole derivatives, including this compound, are studied for their biological activities , notably:

- Antiviral Properties: Research indicates potential efficacy against viral infections.

- Anticancer Activity: Indole derivatives have shown promise in inhibiting cancer cell proliferation by modulating enzyme activity involved in cancer pathways.

- Antimicrobial Effects: Some studies report significant antimicrobial activity against various pathogens.

Medicine

The compound is investigated for its potential therapeutic applications, particularly in drug development targeting diseases such as cancer and infections. Its ability to interact with biological systems opens avenues for developing novel pharmaceuticals.

Industry

In industrial applications, this compound is used in the synthesis of:

- Dyes and Pigments: Its chemical properties allow it to be incorporated into various formulations.

- Fluorescent Probes: The unique structure enables its use in imaging applications within cellular biology.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the indole ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their structure and activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Substituent Variations

The following table compares 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde with key analogs differing in substituents, saturation, or functional groups:

Key Differences in Properties and Reactivity

Saturation at C2–C3 reduces aromaticity, making the compound less planar and more flexible than fully aromatic indoles (e.g., 1-Methyl-1H-indole-5-carbaldehyde) .

Reactivity of the Carbaldehyde Group: The carbaldehyde at C5 can undergo condensation, oxidation, or nucleophilic addition reactions. However, steric effects from the ethyl group may influence reaction yields compared to smaller substituents . In 2-Oxoindoline-5-carbaldehyde, the ketone at C2 stabilizes the structure via intramolecular hydrogen bonding, altering its reactivity compared to non-ketone analogs .

Crystallographic Behavior :

- Analogs like 5-Methyl-1H-indole-3-carbaldehyde form hydrogen-bonded chains (N–H⋯O) and C–H⋯π interactions in the solid state, which could differ in the ethyl-substituted compound due to bulkier substituents .

Biologische Aktivität

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields of research and medicine.

This compound exhibits biological activity primarily through its interactions with various molecular targets:

- Receptor Binding : The compound binds with high affinity to multiple receptors, similar to other indole derivatives. This binding can modulate neurotransmitter systems and influence physiological responses.

- Biochemical Pathways : Indole derivatives can affect several biochemical pathways, including those involved in viral replication. This suggests potential antiviral properties.

- Cellular Effects : The compound's action may lead to diverse molecular and cellular effects, impacting cell proliferation, apoptosis, and immune responses.

Biological Activities

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition of growth against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The compound has demonstrated potential anticancer activity in vitro. Studies have shown that it can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer), with mechanisms involving the modulation of apoptotic proteins like Bcl-2 and Bax .

- Anti-inflammatory Effects : Some studies suggest that indole derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which may be relevant for conditions like arthritis and other inflammatory diseases .

Case Studies

- Anticancer Activity Evaluation :

-

Antimicrobial Testing :

- In a comprehensive evaluation of antimicrobial properties, synthesized compounds derived from this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific derivative tested .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant against Gram-positive and Gram-negative bacteria | IC50 ~14.8 μM against MCF-7 | Receptor binding; apoptosis induction |

| 1-Methyl-2,3-dihydro-1H-indole-5-carbaldehyde | Moderate | IC50 ~20 μM | Similar receptor interactions |

| 1-Benzyl-2,3-dihydro-1H-indole-5-carbaldehyde | Low | IC50 ~25 μM | Less effective due to steric hindrance |

Q & A

Basic Question: What synthetic methodologies are commonly employed for preparing 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde?

Methodological Answer:

The synthesis typically involves multi-step strategies:

- Step 1: Indole Core Formation

Friedel-Crafts alkylation or cyclization reactions using ethyl-substituted precursors, analogous to methods for indole-3-carboxaldehyde synthesis . - Step 2: Formylation

Vilsmeier-Haack formylation (using POCl₃ and DMF) is a standard approach for introducing the aldehyde group at the 5-position, as seen in indole-5-carbonyl chloride derivatization . - Step 3: Purification

Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol) ensures high purity (>95%), similar to protocols for related indole aldehydes .

Key Considerations:

- Monitor reaction temperatures to avoid over-oxidation of the aldehyde group.

- Use anhydrous conditions during formylation to minimize side reactions.

Basic Question: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.0–3.5 ppm for CH₂), dihydroindole protons (δ ~2.8–3.2 ppm), and aldehyde proton (δ ~9.8–10.2 ppm) .

- 2D NMR (COSY, HSQC): Resolves overlapping signals in the dihydroindole ring.

- Infrared Spectroscopy (IR):

Confirms the aldehyde group (C=O stretch ~1680–1720 cm⁻¹) and indole N–H stretch (~3400 cm⁻¹) . - X-ray Crystallography:

SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for verifying dihydroindole ring puckering and substituent orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.